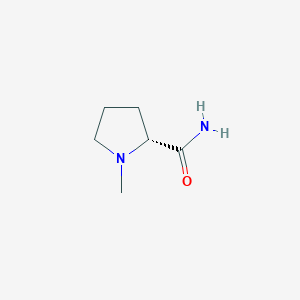

(R)-1-Methylpyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGERQMDMYFFQLC-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for R 1 Methylpyrrolidine 2 Carboxamide and Its Key Precursors

Strategies for Asymmetric Pyrrolidine (B122466) Ring Formation

The asymmetric construction of the pyrrolidine ring is a critical aspect of synthesizing chiral pyrrolidine derivatives. mdpi.com Various advanced strategies have been developed to achieve high levels of stereocontrol, including enantioselective cyclization reactions, asymmetric hydrogenation, biocatalytic methods, and the use of chiral auxiliaries.

Cyclization Reactions in Enantioselective Pathways

Cyclization reactions are among the most direct methods for forming the pyrrolidine ring. Enantioselectivity is introduced through the use of chiral catalysts or reagents that influence the stereochemical outcome of the ring-closing step.

1,3-Dipolar Cycloadditions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical approach for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgacs.org This method can generate up to four new contiguous stereocenters with high regio- and diastereoselectivity. mappingignorance.orgacs.org For instance, the reaction between an aldimine amide and a nitrile olefin catalyzed by a copper(I) complex with a chiral BINAP ligand can produce α-deuterated pyrrolidine carboxamides with excellent enantioselectivity (95% ee). nih.gov

Aza-Michael Reactions: The intramolecular aza-Michael reaction provides an effective pathway to pyrrolidines. whiterose.ac.uk A "Clip-Cycle" methodology has been developed where an unsaturated protected amine is first "clipped" to an activating thioester group via alkene metathesis. The subsequent intramolecular aza-Michael cyclization, catalyzed by a chiral Brønsted acid like a chiral phosphoric acid, proceeds with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk

Radical Cyclizations: Enantioselective radical amination strategies have emerged as effective methods for constructing C–N bonds. researchgate.net One such approach involves a 1,5-hydrogen atom transfer (HAT) from an N-centered radical, leading to the formation of the pyrrolidine ring. researchgate.net

C-H Amination/Insertion: Direct functionalization of C-H bonds offers a highly efficient route. Rhodium(II)-catalyzed C–H insertion of carbenes can be used for the direct difunctionalization of a pyrrolidine moiety with high enantio- and diastereocontrol. acs.orgnih.gov Furthermore, enzyme-catalyzed intramolecular C(sp³)–H amination using engineered cytochrome P450 enzymes represents a novel biocatalytic approach to forge chiral pyrrolidines from simple azide (B81097) precursors. nih.govacs.org

| Cyclization Strategy | Catalyst/Reagent Example | Key Features |

| 1,3-Dipolar Cycloaddition | Cu(I) / Chiral Ligand | High atom economy; potential to form four stereocenters. mappingignorance.orgacs.org |

| Aza-Michael Reaction | Chiral Phosphoric Acid | Forms pyrrolidines from activated alkenes with pendent nucleophiles. whiterose.ac.ukwhiterose.ac.uk |

| Radical Cyclization | N/A | Involves 1,5-hydrogen atom transfer from an N-centered radical. researchgate.net |

| C-H Amination | Rh(II) Catalysts / Enzymes | Direct and efficient C-N bond formation. nih.govacs.orgnih.govacs.org |

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a widely used industrial method for the synthesis of chiral compounds. This approach can be applied to the synthesis of chiral pyrrolidines through the reduction of unsaturated precursors like pyrroles or dihydropyrroles using a chiral catalyst.

Hydrogenation of Pyrroles: Highly enantioselective Rhodium-catalyzed partial hydrogenation of unprotected 2-alkyl-5-aryl-disubstituted pyrroles can generate chiral 1-pyrroline (B1209420) derivatives with excellent yields (95%-99%) and enantioselectivities (91%-96% ee). researchgate.net These intermediates can then be further reduced to the corresponding chiral pyrrolidines.

Kinetic Resolution: Racemic disubstituted 1-pyrrolines can undergo kinetic resolution via asymmetric hydrogenation catalyzed by a chiral titanocene (B72419) catalyst. whiterose.ac.uk This process selectively hydrogenates one enantiomer, allowing for the separation of the unreacted enantiomerically enriched pyrroline (B1223166) and the hydrogenated pyrrolidine product. whiterose.ac.uk

Asymmetric Transfer Hydrogenation: Catalysts formed from [Ru(p-cymene)Cl2]2 and chiral pyrrolidine-oxazoline ligands have been used in the asymmetric transfer hydrogenation of ketones, achieving enantioselectivities up to 61% ee. kcl.ac.uk This methodology can be extended to the reduction of cyclic imines to form chiral cyclic amines.

Biocatalytic Stereoselective Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit remarkable stereoselectivity, making them ideal for the synthesis of chiral heterocycles.

Engineered Enzymes for C-H Amination: Directed evolution of cytochrome P411, a P450 enzyme, has yielded variants capable of catalyzing the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds. nih.govacs.org This "new-to-nature" enzymatic reaction constructs chiral pyrrolidine derivatives from organic azides with good enantioselectivity and catalytic efficiency. nih.govacs.org

Laccase-Catalyzed Reactions: Laccase from Myceliophthora thermophila can catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This biocatalytic approach efficiently synthesizes highly functionalized pyrrolidine-2,3-diones with the formation of all-carbon quaternary stereocenters in moderate to good yields (42-91%). bohrium.comrsc.org

Biocatalytic Cascades: One-pot, multi-step biocatalytic cascades have been designed to synthesize complex molecules like iminosugars, which can feature a pyrrolidine core. researchgate.net These cascades can employ enzymes such as transaminases and galactose oxidase to build the cyclic amine structure directly from simple monosaccharides, avoiding protecting groups and intermediate isolation steps. researchgate.net

Chiral Auxiliary-Mediated Synthesis

In this strategy, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.

N-tert-Butanesulfinyl Group: The N-tert-butanesulfinyl group is an effective chiral auxiliary in the 1,3-dipolar cycloaddition of azomethine ylides. acs.org The (S)-configuration of the sulfinyl group can induce a specific (2S,3R,4S,5R) absolute configuration in the resulting densely substituted pyrrolidines with high diastereoselectivity. acs.org

Phenylglycinol-Derived Auxiliaries: Chiral (R)-phenylglycinol can be used to form chiral bicyclic 1,3-oxazolidines. google.com Diastereoselective additions of Grignard reagents to these systems allow for the stereocontrolled synthesis of trans-2,5-disubstituted pyrrolidines. acs.org

Recyclable Reagents: Chiral recyclable reagents, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, can be used to synthesize enantiomers of amino acids. researchgate.net This approach involves the formation of intermediate diastereomeric complexes that can be separated, followed by cleavage to release the chiral product and recover the auxiliary. researchgate.net

Enantiopure Synthesis of (R)-1-Methylpyrrolidine-2-carboxylic Acid Intermediates

The direct precursor to (R)-1-Methylpyrrolidine-2-carboxamide is its corresponding carboxylic acid, (R)-1-Methylpyrrolidine-2-carboxylic acid. The synthesis of this key intermediate in high enantiopurity is crucial.

Derivation from Chiral Amino Acid Precursors

The most straightforward and common method for synthesizing enantiopure pyrrolidine-2-carboxylic acid derivatives is to start from the naturally available chiral pool of amino acids, specifically proline. mdpi.combeilstein-journals.org

To obtain (R)-1-Methylpyrrolidine-2-carboxylic acid, the synthesis would logically commence with D-proline, which is (R)-pyrrolidine-2-carboxylic acid. The synthesis involves a direct N-methylation of the secondary amine of the proline ring. This reaction is typically achieved using reagents such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. This alkylation occurs on the nitrogen atom and generally does not affect the stereocenter at the C2 position, thus preserving the (R)-configuration of the starting material. The resulting N-methylated amino acid is the desired key intermediate. Subsequently, standard amidation procedures can be employed to convert the carboxylic acid group into the primary carboxamide, yielding the final target compound, this compound.

Stereocontrolled Alkylation and Carboxylation Steps

The establishment of the chiral center at the C2 position of the pyrrolidine ring is a critical step in the synthesis of this compound. This is often achieved through the stereoselective alkylation of proline or pyroglutamic acid derivatives.

One common strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of alkylation reactions. For instance, proline-based imidazolidinones can be alkylated with high diastereoselectivity. The stereoselectivity is dictated by the nature of a temporary group, allowing for the synthesis of either cis or trans configured products. These can then be cleaved to yield the desired α-alkylated proline enantiomer. nih.gov For example, isobutyraldehyde-derived imidazolidinones typically yield cis-configured products upon alkylation. nih.gov

Another approach utilizes the principle of "self-regeneration of stereocenters" (SRS), where the existing chirality of L-proline is used to control the introduction of a new substituent. nih.gov Seebach's method, for example, employs an oxazolidinone derived from pivalaldehyde and proline. Alkylation of the corresponding lithium enolate proceeds with high diastereoselectivity to introduce a substituent at the C2 position. nih.gov

Furthermore, asymmetric Cα-alkylation of proline can be achieved through the formation of a nitrogen-fused bicyclic system. This conformational constraint allows for complete diastereoselectivity in N-quaternization with allylic electrophiles, followed by a nih.govacs.org-Stevens rearrangement to deliver enantioenriched Cα-tetrasubstituted prolines. acs.org

While direct stereocontrolled carboxylation at the C2 position of a pre-formed 1-methylpyrrolidine (B122478) is less common, the carboxyl group is typically introduced early in the synthesis, originating from a chiral starting material like (R)-proline. The subsequent N-methylation is a more straightforward transformation that generally does not affect the stereocenter.

A summary of stereocontrolled alkylation approaches is presented in the table below.

| Method | Chiral Source/Auxiliary | Key Transformation | Stereochemical Outcome |

| Imidazolidinone Alkylation | L-proline | Diastereoselective alkylation | High diastereoselectivity for cis or trans products depending on the auxiliary. nih.gov |

| Seebach's SRS Method | L-proline and pivalaldehyde | Diastereoselective alkylation of an oxazolidinone | Excellent diastereoselectivity. nih.gov |

| Bicyclic Proline System | Proline | N-quaternization and nih.govacs.org-Stevens rearrangement | High enantiomeric excess. acs.org |

Industrial-Scale Synthetic Considerations for Chiral Precursors

The large-scale synthesis of chiral precursors for this compound, such as (R)-proline and its derivatives, requires methodologies that are not only stereoselective but also cost-effective, scalable, and safe. While natural L-proline is readily available, the synthesis of its (R)-enantiomer on an industrial scale often relies on resolution methods or asymmetric synthesis.

For large-scale production, processes that avoid cryogenic conditions and the use of expensive chiral auxiliaries are preferred. One scalable synthesis of an N-protected (R)-2-methylproline derivative utilizes a "memory of chirality" process, which proceeds in four steps without the need for chromatography and has been successfully executed on a multi-kilogram scale. bohrium.com

The choice of starting materials is also a critical factor. Inexpensive and readily available amino acids like 4-hydroxy-L-proline and L-pyroglutamic acid can be converted to valuable chiral building blocks through scalable and chromatography-free processes. nih.gov For instance, a scalable synthesis of enantiopure N-Boc-trans-4-methyl-L-prolinol has been developed from these starting materials. nih.gov

Furthermore, considerations for industrial synthesis include:

Atom Economy: Processes that maximize the incorporation of starting materials into the final product are favored to minimize waste.

Reagent and Solvent Selection: The use of hazardous or expensive reagents and solvents is minimized. Green chemistry principles are increasingly being applied to industrial processes.

Process Safety: A thorough evaluation of reaction hazards is crucial for safe scale-up.

Purification: Crystallization is a preferred method for purification on a large scale due to its efficiency and cost-effectiveness compared to chromatography.

Formation of the Carboxamide Moiety via Amidation Reactions

The final step in the synthesis of this compound involves the formation of an amide bond between the carboxylic acid of a suitable (R)-proline precursor, such as (R)-N-methylproline, and an amine.

A common synthetic route starts from L-proline, which is converted to an activated intermediate followed by amidation. nih.gov Specifically, this compound can be synthesized via the amidation of (R)-N-methylproline. nih.gov

Amide Coupling Reagents and Conditions

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid. The choice of coupling reagent is critical, especially when dealing with sterically hindered or N-methylated amino acids, to ensure high yields and minimize side reactions.

For the amidation of N-methylated amino acids like (R)-N-methylproline, several coupling reagents have proven effective. These include:

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal racemization, especially when used with an additive like HOBt (1-Hydroxybenzotriazole). researchgate.netniscair.res.in HATU is particularly effective for coupling N-methyl amino acids. niscair.res.in COMU, a novel coupling reagent, offers comparable efficiency to HATU with the added benefits of safer handling and better solubility. acs.org

Carbodiimides: Reagents like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are commonly used for amide bond formation. nih.gov The use of additives such as HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended to enhance reactivity and suppress racemization. acs.org

Phosphonium (B103445) Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective, with PyAOP being particularly useful for coupling N-protected N-methyl amino acids. researchgate.netnih.gov

Other Reagents: 2-Bromo-1-ethyl pyridinium (B92312) tetrafluoroborate (B81430) (BEP) has been reported as a powerful coupling reagent for the synthesis of peptides containing N-methyl amino acids, proceeding with good yields and without loss of optical purity. wikipedia.org

The choice of solvent is also important, with anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) being commonly used. nih.gov The presence of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine), is often required to neutralize the acid formed during the reaction. acs.org

Below is a table summarizing common coupling reagents for N-methylated amino acids.

| Coupling Reagent Class | Examples | Additives | Common Bases |

| Uronium/Aminium Salts | HATU, HBTU, COMU | HOBt, HOAt | DIPEA, NMM |

| Carbodiimides | EDCI, DCC, DIC | HOBt, HOAt | - |

| Phosphonium Salts | PyBOP, PyAOP | HOAt | DIPEA |

| Pyridinium Salts | BEP | - | - |

Stereochemical Integrity during Amide Bond Formation

Maintaining the stereochemical integrity of the chiral center at the C2 position of the proline ring during amide bond formation is of utmost importance. N-methylated amino acids are known to be more resistant to racemization compared to their non-methylated counterparts because the formation of an oxazolone (B7731731) intermediate, a common pathway for racemization, is not possible. nih.gov

However, epimerization can still occur under harsh basic conditions or with certain activating reagents. The choice of coupling reagent and reaction conditions plays a crucial role in preventing racemization. Reagents like HATU are known to result in less epimerization during coupling compared to some other reagents. researchgate.net The addition of HOBt or HOAt when using carbodiimides or phosphonium salts also significantly suppresses racemization. acs.org

Enzyme-catalyzed amidation offers a green and highly stereoselective alternative to chemical methods. For instance, the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia (B1221849) in an organic solvent has been described, yielding L-prolinamide with excellent optical purity (>99% ee). bioduro.com This approach avoids the need for protecting groups and harsh chemical reagents.

Purification and Enantiomeric Enrichment Techniques

After the synthesis of this compound, purification is necessary to remove any remaining starting materials, reagents, and byproducts. If the synthesis is not perfectly enantioselective, an enantiomeric enrichment step is also required.

Chiral Resolution Methods

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several methods can be employed for the resolution of chiral pyrrolidine derivatives or their precursors.

Diastereomeric Salt Crystallization: This is one of the most common methods for chiral resolution on an industrial scale. libretexts.org It involves reacting the racemic mixture (e.g., racemic N-methylproline) with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. bioduro.comelsevierpure.com After separation, the desired enantiomer is recovered by treating the salt with an acid or base to remove the resolving agent. elsevierpure.com Common resolving agents for acidic compounds like N-methylproline include chiral amines. bioduro.com The success of this method depends on finding a suitable resolving agent and solvent system that allows for efficient separation of the diastereomeric salts. libretexts.org

Enzymatic Resolution: Enzymes can exhibit high enantioselectivity, making them excellent catalysts for kinetic resolution. In an enzymatic kinetic resolution, one enantiomer of a racemic mixture reacts much faster than the other, allowing for their separation. For example, lipases have been used for the enantioselective hydrolysis of racemic N-carbamoyl proline esters. nih.gov The unreacted ester and the hydrolyzed acid product will be enriched in opposite enantiomers. This method can provide products with very high enantiomeric excess. nih.gov

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to separate enantiomers. princeton.edu While highly effective, these methods are often more expensive and less scalable than crystallization, making them more suitable for analytical purposes or small-scale preparative separations. libretexts.org

The table below outlines the principles of these chiral resolution methods.

| Resolution Method | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. bioduro.comelsevierpure.com | Scalable, cost-effective for large quantities. libretexts.org | Requires a suitable resolving agent and solvent, can be time-consuming to optimize. libretexts.org |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme, leading to the separation of a faster-reacting enantiomer from a slower-reacting one. nih.gov | High enantioselectivity, mild reaction conditions. nih.gov | Limited to a 50% theoretical yield for the desired enantiomer without a racemization step. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. princeton.edu | High separation efficiency, applicable to a wide range of compounds. princeton.edu | Expensive for large-scale separation, requires specialized equipment. libretexts.org |

Advanced Spectroscopic and Structural Elucidation of R 1 Methylpyrrolidine 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of (R)-1-Methylpyrrolidine-2-carboxamide in solution. copernicus.orgnumberanalytics.com It provides precise information about the molecular framework, including the connectivity of atoms, their chemical environment, and their spatial relationships. numberanalytics.com

Assignment of Stereochemistry via Advanced NMR Techniques

The absolute (R) configuration of the chiral center at the C2 position of the pyrrolidine (B122466) ring profoundly influences the chemical and biological properties of the molecule. Advanced 2D NMR techniques are crucial for confirming this stereochemistry. numberanalytics.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of the proton network within the molecule. For this compound, COSY would confirm the connectivity from the C2 proton to the protons on C3, which in turn couple to the C4 protons, and so on around the ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded protons and carbons (¹H-¹³C), enabling unambiguous assignment of the carbon signals based on their attached proton resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY): The Nuclear Overhauser Effect (NOE) arises between protons that are close in space, regardless of whether they are bonded. nih.gov A 2D NOESY experiment is paramount for stereochemical assignment. ipb.pt For this compound, specific NOE correlations would be expected between the C2 proton and certain protons on the pyrrolidine ring, the spatial proximity of which depends on the ring's conformation. These observed correlations can be compared with theoretical models of the (R)-enantiomer to confirm the assignment. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Amide Carbonyl (C=O) | - | ~175.0 | H2, Amide NH | - |

| C2 | ~3.5 - 3.7 | ~60.0 | C=O, C4 | H3α, H5α |

| C3 | ~1.8 - 2.0 (α), ~2.1 - 2.3 (β) | ~25.0 | C2, C5 | H2, H4 |

| C4 | ~1.7 - 1.9 | ~30.0 | C2, C5 | H3, H5 |

| C5 | ~2.9 - 3.1 (α), ~3.2 - 3.4 (β) | ~58.0 | C3, N-CH₃ | N-CH₃ |

| N-Methyl (N-CH₃) | ~2.4 - 2.6 | ~40.0 | C2, C5 | H5 |

| Amide (NH₂) | ~7.0 - 7.5 (trans), ~7.5 - 8.0 (cis) | - | C=O | H2 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The table is illustrative of the data obtained from advanced NMR experiments.

Conformational Preferences and Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. nih.govresearchgate.net For substituted pyrrolidines, the two most common conformations are the Cγ-endo (where C4 is out of the plane on the same side as the C2 substituent) and Cγ-exo (where C4 is out of the plane on the opposite side). frontiersin.org

The conformational preference of this compound can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum. These coupling constants are related to the dihedral angles between the protons through the Karplus equation. By comparing experimental coupling constants with those calculated for different theoretical conformations (e.g., Cγ-endo vs. Cγ-exo), the dominant conformation in solution can be identified. frontiersin.org Furthermore, techniques like variable temperature NMR can provide insight into the energy barriers between these conformations, revealing the dynamic nature of the ring system. copernicus.org

Mass Spectrometry (MS) for Molecular Structure Confirmation and Impurity Profiling in Research

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of this compound and to identify and quantify potential impurities. ijnrd.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an essential tool for ensuring the purity of research compounds. nih.govchimia.ch

High-resolution mass spectrometry (HRMS), using analyzers such as Orbitrap or Fourier-transform ion cyclotron resonance (FTICR), provides a highly accurate mass measurement. nih.gov This allows for the unambiguous determination of the elemental composition of the parent ion, confirming the molecular formula C₆H₁₂N₂O.

In research and development, impurity profiling is critical. ijnrd.org LC-MS is used to separate the main compound from any process-related impurities or degradation products. nih.gov The mass spectrometer then provides molecular weight information for each separated component. For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) is employed. In this technique, an impurity's parent ion is isolated and fragmented, and the resulting fragmentation pattern provides structural clues that help in its identification. chimia.ch

Table 2: Potential Impurities of this compound and their MS Characterization

| Potential Impurity | Structure | Origin | Expected [M+H]⁺ (Monoisotopic) |

| (R)-1-Methylproline | C₆H₁₁NO₂ | Hydrolysis of amide | 130.0817 |

| (R)-Prolinamide | C₅H₁₀N₂O | Incomplete N-methylation | 115.0871 |

| Unreacted Starting Material | Varies | Synthesis | Varies |

| Dimerization Product | C₁₂H₂₂N₄O₂ | Side Reaction | 255.1821 |

This table illustrates the application of MS in identifying impurities by their precise mass-to-charge ratio.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and provides a precise three-dimensional map of the atomic arrangement in the solid state. nih.govnih.gov This technique is unparalleled in its ability to unambiguously confirm the (R) stereochemistry of the compound. researchgate.net

The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. ed.ac.uk For light-atom organic compounds, this effect is weak but measurable. researchgate.net The analysis of Bijvoet pairs—reflections that would be equivalent in intensity if not for anomalous scattering—allows for the calculation of the Flack parameter. nih.gov A Flack parameter value close to zero for a given enantiomeric model confirms that the absolute configuration has been correctly assigned. ed.ac.uk

Beyond confirming the absolute stereochemistry, the crystal structure reveals detailed information about:

Bond lengths and angles: Providing precise measurements of the molecular geometry.

Conformation: Revealing the specific pucker of the pyrrolidine ring in the solid state.

Intermolecular interactions: Identifying hydrogen bonds (e.g., between the amide N-H groups and carbonyl oxygens of adjacent molecules) and van der Waals forces that dictate the crystal packing.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Typical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~7.5 |

| b (Å) | ~8.2 |

| c (Å) | ~11.5 |

| Flack Parameter | ~0.0(1) |

| Key H-Bond (N-H···O) Distance (Å) | ~2.9 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two techniques are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. encyclopedia.pub

For this compound, the spectra would be dominated by vibrations associated with the amide group and the saturated heterocyclic ring.

Amide Vibrations: The primary amide group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is a very strong absorption in the IR spectrum, typically appearing around 1650-1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is found around 1600-1640 cm⁻¹. The symmetric and asymmetric N-H stretching vibrations appear as two distinct bands in the 3200-3400 cm⁻¹ region.

C-H Vibrations: The stretching vibrations of the C-H bonds in the pyrrolidine ring and the N-methyl group occur in the 2850-3000 cm⁻¹ region.

C-N Vibrations: The stretching of the C-N bonds within the ring and to the methyl group appears in the fingerprint region (typically 1000-1300 cm⁻¹).

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | IR | 3200 - 3400 | Medium-Strong |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | IR | 1650 - 1680 | Very Strong |

| N-H Bend (Amide II) | IR | 1600 - 1640 | Strong |

| CH₂ Bend | IR, Raman | 1400 - 1470 | Medium |

| C-N Stretch | IR, Raman | 1000 - 1300 | Medium |

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, molecular geometries, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying the ground state properties of molecules like prolinamide derivatives. While specific DFT studies on (R)-1-Methylpyrrolidine-2-carboxamide are not extensively reported in the literature, research on analogous compounds such as N-acetyl-L-prolinamide provides a framework for understanding its likely characteristics.

DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. A study on N-acetyl-L-prolinamide utilized DFT to explore its conformational landscape, identifying stable trans and cis structures. nih.gov Similar calculations for this compound would be expected to reveal the preferred conformations of the pyrrolidine (B122466) ring and the carboxamide group.

Table 1: Representative Ground State Properties Calculable by DFT for Prolinamide Analogs

| Property | Description | Typical Information Yielded |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic reactivity and susceptibility to nucleophilic/electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions. |

| Vibrational Frequencies | The frequencies of molecular vibrations. | Can be compared with experimental infrared and Raman spectra to confirm structural assignments. |

Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly QM calculations, are powerful tools for modeling these transient structures. nih.gov For a compound like this compound, transition state modeling could be applied to understand its synthesis, degradation, or enzymatic metabolism.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational flexibility of molecules and the effects of the surrounding solvent. nih.gov

For this compound, MD simulations can reveal the different shapes (conformations) the molecule can adopt in solution and the energetic barriers between these conformations. This is particularly important for the five-membered pyrrolidine ring, which can adopt various puckered conformations. The flexibility of the molecule can significantly influence its ability to bind to a biological target. nih.gov

MD simulations also explicitly model the solvent molecules, allowing for a detailed analysis of solvation effects. The simulations can quantify how water molecules, for example, arrange themselves around the solute and form hydrogen bonds, which in turn affects the solute's conformation and properties. semanticscholar.org Studies on proline and its derivatives have used MD simulations to investigate their interactions with water and their influence on the water structure. unimi.it

Table 2: Key Parameters from Molecular Dynamics Simulations of Proline Analogs

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the molecule's conformation during the simulation. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Provides insights into the overall shape and folding of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. | Used to analyze the structure of the solvent around the solute and identify specific interactions like hydrogen bonds. |

| Solvation Free Energy | The free energy change associated with transferring a molecule from a vacuum to a solvent. | Quantifies the molecule's solubility and the energetic favorability of being in a particular solvent. semanticscholar.org |

Docking and Scoring Methodologies for Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein.

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a target protein. uni-duesseldorf.de This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity.

While specific targets for this compound are not definitively established in the provided context, docking studies on related prolinamide compounds have been performed against various enzymes. For example, prolinamide isomers have been docked against bacterial collagenase to evaluate their potential as inhibitors. scispace.comindexcopernicus.com In another study, various prolinamides were investigated as potential agents for Alzheimer's disease by docking them to targets like Beta-Secretase 1 (BACE1) and Butyrylcholinesterase (BuChE). nih.gov These studies demonstrate the utility of docking in generating hypotheses about the potential biological targets of a compound and its likely binding orientation.

Table 3: Representative Docking Scores of Prolinamide Derivatives Against Various Targets

| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| D (S, R) Prolinamide Isomer | Clostridium histolyticum collagenase | -115.09 (Atomic Contact Energy) | scispace.comindexcopernicus.com |

| L-proline amide derivative (B2) | Angiotensin-Converting Enzyme (ACE) | -7.384 | aip.org |

| Prolinamide P19 | Butyrylcholinesterase (BuChE) | -10.3 | nih.gov |

Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and the target protein is performed. This analysis is crucial for understanding the basis of molecular recognition and for guiding the design of more potent and selective molecules.

The types of interactions typically analyzed include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. For instance, in the docking of L-proline amide derivatives against the Angiotensin-Converting Enzyme (ACE), the inhibitory activity was attributed to the formation of hydrogen bonds with active site residues. aip.org Similarly, studies on prolinamides as potential Alzheimer's disease treatments identified key hydrogen bonding and hydrophobic interactions with the target enzymes. nih.gov This level of detail allows researchers to understand which parts of the molecule are most important for binding and can be modified to improve affinity or other properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal computational tools used to correlate the chemical structure of compounds with their biological activity. researchgate.net For pyrrolidine derivatives, these methods help in understanding how specific structural features influence their pharmacological profiles, thereby guiding the design of new, more potent molecules. researchgate.netnih.gov In silico techniques like Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR) are employed to build predictive models based on a series of related compounds. nih.govscispace.com These models explain a high percentage of the variance in biological activity and are validated through various statistical methods to ensure their robustness and predictive power. nih.govnih.gov For instance, a QSAR model for a series of pyrrolidin-2-one derivatives explained up to 91% of the variance in antiarrhythmic activity. nih.gov Similarly, robust models have been developed for pyrrolidine derivatives as dipeptidyl peptidase-IV inhibitors, with high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²). nih.gov

| Pyrrolidine Series | QSAR Method | Key Statistical Parameters | Primary Findings | Reference |

|---|---|---|---|---|

| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Stepwise Regression | R = 0.95, R² = 0.91 | Activity depends mainly on PCR (Principal Component Regression) and JGI4 (a topological descriptor) descriptors. | nih.gov |

| Substituted pyrrolidine derivatives as DPP-IV inhibitors | CoMFA, CoMSIA, HQSAR | q² = 0.727 (CoMFA), 0.870 (CoMSIA), 0.939 (HQSAR) r² = 0.973 (CoMFA), 0.981 (CoMSIA), 0.949 (HQSAR) | Identified key steric and electrostatic fields impacting inhibitory potency. | nih.gov |

| Cinnamoyl pyrrolidine derivatives as MMP-2 inhibitors | PLS with OPS | R² = 0.783, Q²_LOO = 0.618 | Inhibition depends mainly on the electronic properties of the compounds. | nih.gov |

| Spiro[pyrrolidine-oxindole] derivatives | CoMFA, CoMSIA, HQSAR | Q² = 0.66 (HQSAR), R² = 0.796 (HQSAR) | CoMSIA model incorporating steric, hydrogen bond, and acceptor fields was most predictive for designing new inhibitors. | scispace.com |

Descriptors for Pyrrolidine Ring Conformation and Substituent Effects

The biological activity of pyrrolidine-containing molecules is profoundly influenced by the conformation of the five-membered ring and the nature of its substituents. The pyrrolidine ring is not planar and typically adopts one of two puckered "envelope" conformations, known as Cγ-exo or Cγ-endo. nih.gov The preferred conformation can be controlled by the stereoelectronic effects of substituents. nih.gov For this compound, the key substituents are the N-methyl group at position 1 and the carboxamide group at position 2.

QSAR studies utilize various molecular descriptors to quantify these structural features:

Topological Descriptors: These describe the connectivity and branching of the molecule. researchgate.net

Electronic Descriptors: Parameters such as dipole moment, polarization, and energies of molecular orbitals (HOMO/LUMO) are used to describe the electronic properties that govern interactions. researchgate.netnih.gov

Steric Descriptors: These quantify the size and shape of the molecule, which are critical for receptor fit. In CoMFA, steric fields are calculated around the molecule to model its spatial requirements. researchgate.netnih.gov

Hydrophobic Descriptors: Lipophilicity (e.g., LogP) is a crucial factor in how a molecule interacts with biological systems. researchgate.net

Understanding Stereochemical Impact on Molecular Interactions

Stereochemistry is a critical determinant of pharmacological activity. The two enantiomers (R and S forms) of a chiral drug can exhibit significantly different potency, efficacy, and metabolic profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Therefore, the R- and S-enantiomers of a compound should be considered two distinct chemical entities. nih.gov

In the case of This compound , the "(R)" designation specifies a precise three-dimensional arrangement of the substituents around the chiral center at the C2 position of the pyrrolidine ring. This fixed stereochemistry dictates the spatial orientation of the carboxamide group relative to the N-methyl group and the rest of the ring. This orientation is crucial for molecular recognition at a target binding site.

Computational docking and QSAR studies on chiral pyrrolidine derivatives have shown that specific stereoisomers are often preferred for activity. nih.govsigmaaldrich.com For example, studies on certain pyrrolidine acid analogs revealed that the cis-configuration of substituents was preferred over the trans orientation for potent activity. nih.gov The specific (R)-configuration of the subject compound determines its ability to form key interactions, such as hydrogen bonds or hydrophobic contacts, within a binding pocket. sigmaaldrich.com An incorrect stereoisomer (the S-enantiomer) would place the same functional groups in different spatial positions, potentially leading to steric clashes or an inability to form essential binding interactions, resulting in reduced or no biological activity. nih.gov

Mechanistic Biochemical Studies and Molecular Recognition of R 1 Methylpyrrolidine 2 Carboxamide

Investigation of Molecular Interactions with Biomolecules in In Vitro Systems

The study of (R)-1-Methylpyrrolidine-2-carboxamide in controlled laboratory settings has provided insights into its molecular behavior when interacting with biological macromolecules.

Recent research has identified this compound as a key component of a potent and selective inhibitor of human Protein-arginine deiminase type-2 (PAD2) rcsb.orgpdbj.org. PAD enzymes are implicated in various inflammatory and autoimmune diseases, making them significant therapeutic targets pdbj.org.

The compound itself is part of a larger, more complex molecule that functions as a noncovalent inhibitor of PAD2 rcsb.orgpdbj.org. Structural biology studies, specifically X-ray crystallography, have been instrumental in revealing the precise mechanism of this inhibition. The crystal structure of the human PAD2 protein in complex with this inhibitor has been solved and is available in the Protein Data Bank under the accession code 9B96 rcsb.org.

The analysis of this structure indicates that the inhibitor operates through a novel, allosteric mechanism pdbj.org. Rather than competing with the substrate at the active site, the inhibitor binds to a different site on the enzyme. This binding is described as being competitive with calcium ions (Ca²⁺), which are essential for the catalytic activity of PADs pdbj.org. By binding to this allosteric site, the inhibitor likely induces a conformational change in the enzyme that prevents the necessary binding of Ca²⁺, thereby inhibiting the enzyme's function. This Ca²⁺-competitive mechanism offers a pathway for developing isoform-specific PAD inhibitors pdbj.org.

Table 1: Interaction of this compound-containing Inhibitor with Human PAD2

| Target Enzyme | Inhibitor Component | PDB Code | Mechanism of Inhibition | Key Features |

|---|

This interactive table summarizes the key findings regarding the inhibitory action on PAD2.

This compound is structurally related to proline, an amino acid known for its unique conformational rigidity that often induces significant turns in polypeptide chains and can disrupt secondary structures like alpha-helices and beta-sheets. As a proline analogue, it could be hypothesized that its incorporation into peptides or interactions with proteins might influence their structure and stability. However, based on available scientific literature, specific studies detailing the effects of this compound on modulating protein structure and stability as a proline analogue have not been extensively reported.

While the interaction of this compound with the enzyme PAD2 has been structurally characterized, there is a lack of specific research in the public domain detailing its binding mechanisms to other receptors, independent of the functional consequences of that binding.

Role as a Mechanistic Probe in Biochemical Pathways (focus on mechanism, not effect)

The use of small molecules as mechanistic probes is a valuable tool in biochemistry to elucidate the function of proteins and pathways. While the parent compound containing this compound has been used to understand the allosteric inhibition of PAD2, there is no readily available evidence to suggest that this compound itself has been widely used as a mechanistic probe for other biochemical pathways.

Derivatization Strategies and Analogue Synthesis for Research Exploration

Design and Synthesis of Functionalized (R)-1-Methylpyrrolidine-2-carboxamide Derivatives

The synthesis of functionalized derivatives of the this compound core is a primary strategy to probe its interaction with biological systems. Modifications are typically focused on two key areas: the carboxamide nitrogen and the pyrrolidine (B122466) ring.

The nitrogen atom of the carboxamide group is a common site for modification, allowing for the introduction of a wide array of substituents to explore different chemical spaces. A general synthetic approach involves the reaction of a pyrrolidine-2-carbonyl chloride intermediate with various substituted amines. rroij.com

For instance, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives can be synthesized by treating pyrrolidine-2-carbonyl chloride with appropriately substituted anilines in a suitable solvent like dry acetone. rroij.com This method allows for the introduction of diverse functionalities onto the phenyl ring, such as chloro, nitro, and methyl groups, which can significantly alter the electronic and steric properties of the molecule. rroij.com Research in this area has produced a variety of N-aryl substituted compounds, demonstrating the versatility of this synthetic route. rroij.com

Table 1: Examples of Synthesized N-Substituted Pyrrolidine-2-Carboxamide Derivatives

| Compound ID | Substituent on Carboxamide Nitrogen | Synthetic Method |

|---|---|---|

| 3a | 4-chlorophenyl | Reaction of pyrrolidine-2-carbonyl chloride with 4-chloroaniline rroij.com |

| 3d | 4-nitrophenyl | Reaction of pyrrolidine-2-carbonyl chloride with 4-nitroaniline rroij.com |

Another approach involves the coupling of N-tosylpyrrolidine-2-carboxylic acid with various 2-amino-N-substituted phenylpropanamides. nih.gov This reaction, typically facilitated by coupling agents like EDC.HCl and HOBT in the presence of a base such as DIPEA, yields more complex dipeptide-like structures. nih.gov These modifications can introduce additional chiral centers and functional groups, further expanding the chemical diversity of the synthesized library. nih.gov

Altering the substitution pattern on the pyrrolidine ring itself is another critical strategy for exploring the SAR of this scaffold. These modifications can influence the conformation of the ring and its interaction with target proteins. nih.gov

Synthetic strategies to achieve substitutions on the pyrrolidine ring often begin with appropriately functionalized precursors. For example, methods have been developed for the preparation of various pyrrolidine-2-carboxylic acid derivatives where the synthesis starts from precursors that already contain the desired substitutions. One patented method describes the catalytic hydrogenation of a double bond within a precursor molecule to yield a cis-isomer of a substituted pyrrolidine derivative, highlighting a stereoselective approach to ring functionalization.

Further functionalization can be achieved through multi-step synthetic sequences. For example, the synthesis of sulphonamide pyrrolidine carboxamide derivatives has been reported, where the nitrogen of the pyrrolidine ring is functionalized with a tosyl group. nih.gov While this modification is on the ring's nitrogen, it is distinct from the N-methyl group in the parent compound and represents a significant structural alteration of the pyrrolidine moiety. nih.gov

Table 2: Research Findings on Pyrrolidine Ring Modifications

| Modification Type | Synthetic Approach | Key Findings | Reference |

|---|---|---|---|

| N-Tosylation | Reaction of L-proline with p-toluenesulfonyl chloride | Creates a sulfonamide linkage, altering the electronic properties of the ring nitrogen. nih.gov | nih.gov |

| C-Phenylation | Use of 2-phenylpyrrolidine-2-carboxamide as a starting scaffold | The phenyl group introduces significant steric bulk and potential for pi-stacking interactions; the pyrrolidine ring adopts a half-chair conformation. nih.gov | nih.gov |

Exploration of Isosteric and Bioisosteric Analogues for Structural Research

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties while retaining its essential binding characteristics. researchgate.netresearchgate.net Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, often leading to comparable biological activity. drughunter.com This approach is employed to enhance potency, improve pharmacokinetic profiles, or reduce side effects. researchgate.netresearchgate.net

In the context of this compound, the amide functional group is a prime candidate for bioisosteric replacement. Amide isosteres, such as heterocyclic rings like triazoles, oxadiazoles, or oxazoles, can mimic the hydrogen bonding capabilities of the amide while offering improved metabolic stability. drughunter.com For example, replacing the amide linkage with a 1,2,4-triazole ring is a known strategy to create a metabolically stable tertiary amide bioisostere. drughunter.com

Another strategy is retroisosterism, where the orientation of the amide bond is reversed (retroamide). This seemingly subtle change can significantly impact potency, selectivity, and metabolic stability by altering the vector of the hydrogen bond donor and acceptor groups. drughunter.com

The exploration of such analogues in the pyrrolidine carboxamide series allows researchers to probe the importance of the amide bond's specific geometry and electronic properties for biological activity. Synthesizing a series of compounds where the carboxamide is replaced by various five-membered heterocycles could reveal crucial information about the required spatial arrangement of atoms for target interaction. nih.govpurdue.edu

Development of Probes for Molecular Target Identification and Validation

Identifying the specific biological target of a molecule is a crucial step in drug discovery and chemical biology. Molecular probes are essential tools designed for this purpose. nih.gov These probes are derivatives of a bioactive compound that have been modified to include a reporter group, such as a fluorescent tag, a biotin moiety for affinity purification, or a radioactive isotope for imaging, without significantly compromising the compound's affinity for its target. nih.gov

The development of molecular probes from the this compound scaffold would involve synthesizing derivatives that incorporate such a reporter tag. The strategy for probe design must carefully consider the position of the tag to avoid disrupting key interactions with the biological target.

Potential strategies for developing probes based on this compound include:

Functionalization for Tagging: A derivative could be synthesized with a functional group, such as a terminal alkyne or azide (B81097), suitable for "click chemistry" ligation. This allows for the late-stage introduction of a reporter group.

Radiolabeling: For use in techniques like Positron Emission Tomography (PET), a carbon-11 ([¹¹C]) or fluorine-18 ([¹⁸F]) isotope could be incorporated. nih.gov For example, if a derivative with a phenyl group is active, a [¹⁸F]-fluoro group could be introduced onto the ring. Alternatively, the N-methyl group could potentially be replaced with a [¹¹C]-methyl group.

Fluorescent Probes: A fluorescent dye could be attached via a linker to a non-critical position on the molecule. These probes are valuable for cellular imaging and in vitro assays to monitor the interaction of the compound with its target in real-time. mdpi.com

The process of target identification and validation using these probes involves treating biological samples (cells, tissues) with the probe and then detecting its location or binding partners. bio-rad.com For example, an affinity probe could be used to pull down its protein target from a cell lysate, which can then be identified by mass spectrometry. mdpi.com

Analytical Method Development for Research Purity, Stereochemical Control, and Process Monitoring

Development and Validation of Chromatographic Methods for Research Sample Analysis

Chromatographic methods are the cornerstone for the analysis of (R)-1-Methylpyrrolidine-2-carboxamide, providing the means to separate, identify, and quantify the target compound, its impurities, and its enantiomeric counterpart.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and quantifying the concentration of this compound in research samples. Reversed-phase (RP) HPLC is commonly employed due to its versatility and applicability to a wide range of polar and non-polar compounds.

Method development for purity analysis typically involves a systematic approach to optimize separation efficiency and sensitivity. Key parameters that are evaluated include the stationary phase (column chemistry), mobile phase composition (organic modifier, aqueous phase pH, and additives), and detector settings. Since pyrrolidine (B122466) derivatives lack a strong chromophore, detection at low UV wavelengths (around 200-210 nm) is often necessary. chromforum.org For compounds with poor UV absorbance, alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be utilized.

Validation of the HPLC method is performed in accordance with ICH guidelines to ensure it is fit for its intended purpose. researchgate.net This involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netnih.gov

Table 1: Example RP-HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic retention for separation. |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | Acetonitrile acts as the organic modifier; the acidic aqueous phase controls the ionization of the basic amine. sielc.com |

| Gradient | 20% to 80% Acetonitrile over 20 minutes | A gradient elution ensures the separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV at 205 nm | Low wavelength detection is necessary due to the lack of a strong chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

| Diluent | Mobile Phase A (0.1% Phosphoric Acid in Water) | Ensures compatibility with the initial mobile phase conditions. |

This table presents a representative method. Actual parameters must be optimized for specific samples and impurity profiles.

Controlling the stereochemistry is critical in the synthesis of chiral molecules. Chiral chromatography is the definitive method for separating and quantifying the enantiomers of 1-Methylpyrrolidine-2-carboxamide, allowing for the determination of enantiomeric excess (ee). polyu.edu.hkasianpubs.org

There are two primary strategies for chiral separation via HPLC: direct and indirect methods. chromatographyonline.com

Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have broad applicability for a variety of compounds. chromatographytoday.comnih.gov Method development involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic mode) to achieve baseline resolution. chromatographyonline.comsigmaaldrich.com

Indirect Method: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). researchgate.netnih.govacs.org An example of this approach has been successfully applied to the related compound 2-(aminomethyl)-1-ethylpyrrolidine, where it was derivatized with 4-nitrobenzoic acid before separation on a Chiralcel OD-H column. researchgate.net

The choice between direct and indirect methods depends on the analyte's structure, the availability of suitable CSPs or CDAs, and the required sensitivity.

Table 2: Example Chiral HPLC Method Parameters for Enantiomeric Purity of 1-Methylpyrrolidine-2-carboxamide (Direct Method)

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) | These columns offer a wide range of chiral recognition capabilities. nih.gov |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | A normal-phase system is often effective for separating chiral amines. Diethylamine is added to improve peak shape for basic compounds. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temp. | 25 °C | Temperature control ensures method robustness. |

| Detector | UV at 210 nm | Detection at a low wavelength. |

| Injection Vol. | 10 µL | Standard injection volume. |

This table outlines a starting point for method development. The specific CSP, mobile phase composition, and additives must be optimized empirically.

Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the standard technique for the analysis of volatile impurities, such as residual solvents from the synthesis and purification processes. chemass.siptfarm.pl The ICH Q3C guidelines provide a list of common solvents and their acceptable limits in pharmaceutical products. rroij.com

In the synthesis of this compound, potential residual solvents could include alcohols (methanol, ethanol), ethers (tetrahydrofuran), esters (ethyl acetate), and hydrocarbons (toluene, heptane), depending on the specific synthetic route. A headspace GC method involves dissolving the sample in a high-boiling point solvent (like DMSO or N-Methyl-2-pyrrolidone), heating the sealed vial to partition the volatile solvents into the headspace, and then injecting a portion of the headspace gas into the GC system for analysis. thermofisher.comshimadzu.com A Flame Ionization Detector (FID) is typically used due to its excellent response to most organic compounds. chemass.si

Table 3: Typical Headspace GC-FID Parameters for Residual Solvent Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., Rtx-624) | Provides good separation for a wide range of common residual solvents. shimadzu.com |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase for GC. |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min | Temperature gradient to elute solvents with varying boiling points. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Detector | FID at 260 °C | Universal detector for organic compounds with high sensitivity. |

| HS Vial Temp. | 80 °C | Heats the sample to drive volatile solvents into the headspace. |

| HS Loop Temp. | 90 °C | Maintains the sample in the gas phase before injection. |

| HS Transfer Line | 100 °C | Prevents condensation between the headspace unit and the GC. |

These conditions are based on standard methods like USP <467> and should be optimized and validated for the specific sample matrix.

Interfacing Chromatography with Mass Spectrometry (LC-MS, GC-MS) for Comprehensive Characterization

Coupling chromatographic systems with mass spectrometry (MS) provides a powerful tool for the structural elucidation of the target compound and its impurities. chemass.si LC-MS and GC-MS offer superior specificity and sensitivity compared to conventional detectors, enabling the identification of unknown peaks observed during purity analysis.

LC-MS is particularly valuable for identifying non-volatile or thermally labile impurities, such as by-products or degradation products. fda.gov By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns (MS/MS), a putative structure can be proposed for an unknown impurity. For this compound, common fragmentation pathways in positive ion mode ESI-MS/MS would likely involve the loss of the carboxamide group or cleavage of the pyrrolidine ring. wvu.eduresearchgate.netwvu.edu

GC-MS is ideal for identifying volatile or semi-volatile impurities that are amenable to gas chromatography. This can include residual starting materials, reagents, or low-molecular-weight by-products. The fragmentation patterns generated by electron ionization (EI) are highly reproducible and can be compared against spectral libraries for confident identification. labcompare.com

Table 4: Example Mass Spectrometry Data for Characterization

| Compound | Technique | Expected [M+H]⁺ (m/z) | Potential MS/MS Fragment Ions (m/z) | Information Gained |

|---|---|---|---|---|

| This compound | LC-MS/MS | 129.097 | 112, 84, 70, 58 | Confirmation of molecular weight and structural fragments (e.g., loss of NH₃, loss of CONH₂). |

| (R)-Pyrrolidine-2-carboxamide (Impurity) | LC-MS/MS | 115.081 | 98, 70, 44 | Identification of demethylated starting material or byproduct. |

| Toluene (Residual Solvent) | GC-MS | N/A (EI) | 92 (M⁺), 91 (Tropylium ion) | Confirmatory identification of a common process solvent. |

Fragment ions are predictive and must be confirmed experimentally. This data is crucial for impurity profiling and understanding degradation pathways.

Method Development for Reaction Monitoring and Process Control in Synthesis Research

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.netmt.com Applying PAT principles to synthesis research allows for real-time or near-real-time reaction monitoring, leading to a better understanding of reaction kinetics, impurity formation, and endpoint determination. nih.govresearchgate.net

Chromatographic methods, especially rapid HPLC or UPLC (Ultra-Performance Liquid Chromatography), can be adapted for at-line or on-line reaction monitoring. By taking automated samples from the reaction vessel at set intervals, one can track the consumption of starting materials, the formation of the desired product (this compound), and the appearance and disappearance of any intermediates or by-products. nih.gov

This data is invaluable for:

Optimizing Reaction Conditions: Determining the effect of temperature, catalyst loading, or reagent stoichiometry on reaction rate and yield.

Impurity Profiling: Identifying when and under what conditions impurities are formed, allowing for process changes to minimize their generation.

Endpoint Determination: Accurately identifying the point at which the reaction is complete, preventing unnecessary heating or the formation of degradation products.

Table 5: Application of HPLC for Reaction Monitoring of N-Methylation

| Time Point | Analyte Monitored | Chromatographic Data | Process Insight |

|---|---|---|---|

| t = 0 min | (R)-Pyrrolidine-2-carboxamide (Starting Material) | High peak area | Confirms initial reaction conditions. |

| t = 30 min | Starting Material, Product, Intermediate | Decreasing starting material peak, increasing product peak. | Reaction is proceeding. Allows for calculation of initial rate. |

| t = 60 min | Starting Material, Product, By-product | Plateauing of product peak, appearance of a new impurity peak. | Indicates potential side reaction or degradation beginning. |

| t = 90 min | Starting Material, Product, By-product | Starting material peak is gone, product peak is stable, by-product peak is increasing. | Reaction is complete. Further heating may increase impurity levels. |

This table illustrates how chromatographic data collected over the course of a reaction can be used to make informed process decisions.

Future Research Directions and Unexplored Potential in Chemical Science

Integration with Advanced Catalytic Systems for Sustainable Synthesis

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry, and (R)-1-Methylpyrrolidine-2-carboxamide, as a derivative of proline, stands as a promising scaffold for the design of advanced organocatalysts. Prolinamide derivatives have already demonstrated their utility in catalyzing key chemical transformations, such as asymmetric aldol (B89426) reactions, with high yields and enantioselectivities. capes.gov.br Future research can build upon these foundations to create more robust and efficient catalytic systems.

A primary area of exploration involves the structural modification of the this compound framework to fine-tune its catalytic activity. Research has shown that the enantioselectivity of prolinamide catalysts is influenced by the acidity of the amide N-H group, which participates in hydrogen bonding with the substrate. nih.govpnas.org By systematically varying the substituents on the amide nitrogen, it is possible to modulate this acidity and, consequently, the catalytic outcome. For instance, introducing electron-withdrawing groups can enhance the hydrogen bond donating capacity, leading to improved stereocontrol. nih.govmdpi.com

Furthermore, the incorporation of additional functional groups capable of secondary interactions, such as hydroxyl groups, can lead to bifunctional catalysts with enhanced efficiency and selectivity. nih.govpnas.org These groups can form additional hydrogen bonds with the substrate, lowering the activation energy of the reaction. nih.govnih.govpnas.org The exploration of mechanically interlocked prolinamide-based organocatalysts, such as rotaxanes, has also shown promise in enhancing catalytic activity by preventing the formation of inactive species. nih.gov

Future efforts could focus on immobilizing these optimized catalysts on solid supports, such as polymers or mesoporous silica, to facilitate catalyst recovery and reuse—a key principle of green chemistry. researchgate.netrsc.org This would not only improve the economic viability of synthetic processes but also minimize waste generation. The development of such heterogeneous catalysts based on the this compound scaffold represents a significant step towards more sustainable chemical manufacturing.

Table 1: Research Directions in this compound-based Catalysis

| Research Direction | Rationale | Potential Impact |

|---|---|---|

| Structural Modification | Fine-tune electronic and steric properties to enhance catalyst performance. | Higher yields, improved enantioselectivity, and broader substrate scope. |

| Bifunctional Catalyst Design | Introduce secondary functional groups for multiple points of interaction with substrates. | Increased reaction rates and enhanced stereocontrol through synergistic effects. |

| Immobilization on Solid Supports | Facilitate catalyst separation and recycling. | Development of reusable and more sustainable catalytic systems for industrial applications. |

| Mechanically Interlocked Catalysts | Utilize mechanical bonds to enhance stability and activity. | Creation of highly efficient and robust catalysts with unique reactivity profiles. |

Applications in Materials Science as Chiral Building Blocks (excluding biological applications)

The inherent chirality and rigid cyclic structure of this compound make it an attractive chiral building block for the synthesis of novel materials with tailored properties. sigmaaldrich.com Beyond its role in catalysis, this compound can be incorporated into polymeric structures and hybrid materials, imparting stereochemical information that can influence the material's macroscopic properties.

One promising avenue of research is the use of this compound and its derivatives in the creation of chiral polymers. The precise positioning of these chiral units within a polymer backbone can lead to the formation of materials with unique optical, mechanical, and recognition properties. nih.gov For example, polymers containing pyrrolidine (B122466) moieties could find applications in chiral chromatography as stationary phases for the separation of enantiomers. nih.gov The development of sequence-defined polyamides incorporating chiral building blocks derived from amino acids demonstrates the feasibility of creating polymers with precisely controlled microstructures. nih.gov

Furthermore, the integration of this compound into hybrid organic-inorganic materials presents another exciting research frontier. rsc.org By grafting this chiral molecule onto the surface of materials like silica, it is possible to create functionalized solids with applications in heterogeneous catalysis and enantioselective separations. rsc.org These chiral hybrid materials can offer advantages such as high surface area, thermal stability, and recyclability. rsc.org

Future research in this area could explore the synthesis of novel monomers derived from this compound for polymerization into advanced materials. Investigating the relationship between the molecular structure of the chiral building block and the resulting properties of the material will be crucial for designing materials with specific functions.

Table 2: Potential Applications in Materials Science

| Material Type | Potential Application | Key Advantage of Using this compound |

|---|---|---|

| Chiral Polymers | Chiral stationary phases for HPLC, chiral sensors. | Introduction of specific stereocenters leading to enantioselective recognition capabilities. |

| Hybrid Organic-Inorganic Materials | Heterogeneous asymmetric catalysts, enantioselective adsorbents. | Combination of the chirality of the organic moiety with the robustness and high surface area of the inorganic support. |

| Sequence-Defined Polyamides | Materials with controlled folding and recognition properties. | Precise control over the placement of chiral centers along the polymer chain. |

Development of Novel Analytical Probes

The ability of chiral molecules to engage in stereospecific interactions makes them valuable components in the development of analytical tools for enantioselective recognition and quantification. This compound, with its defined stereochemistry, can serve as a core structure for the design of novel chiral selectors and derivatizing agents for analytical applications. chiralpedia.com

In the field of chromatography, there is a continuous need for new chiral stationary phases (CSPs) with improved separation capabilities. nih.gov Proline and its derivatives have been successfully employed as chiral selectors in high-performance liquid chromatography (HPLC). queensu.ca Future research could focus on synthesizing and evaluating novel CSPs where this compound is covalently bonded to a solid support. The performance of these CSPs could be optimized by introducing different functional groups to the pyrrolidine ring to enhance intermolecular interactions with analytes.

Another area of potential is the development of chiral derivatizing agents based on this compound. These agents can be used to convert enantiomeric mixtures into diastereomers, which can then be separated and quantified using standard non-chiral analytical techniques like reversed-phase HPLC. juniperpublishers.com This approach is particularly useful for the analysis of compounds that are difficult to resolve directly.